N-[8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
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Description
N-[8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide is a useful research compound. Its molecular formula is C21H22N2O8 and its molecular weight is 430.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are nematodes and cestodes in cats and dogs . These parasites are a significant concern, especially in immunocompromised human populations that have close contact with these animals .
Mode of Action
The compound’s mode of action is attributed to its ability to undergo cytochrome P-450 dependent reduction to form reactive species like Ar–NHOH and Ar–NH2 . These reactive species interact with DNA and perturb its normal functions in different pathogens .
Biochemical Pathways
The compound affects the biochemical pathways related to DNA function in the targeted parasites. The reactive species formed by the compound interact with DNA, leading to a disruption of its normal functions . This disruption is what leads to the death of the parasites.
Pharmacokinetics
The compound’s efficacy as an anthelmintic suggests that it has sufficient bioavailability to exert its effects on the targeted parasites .
Result of Action
The result of the compound’s action is the death of the targeted parasites. By disrupting the normal functions of the parasites’ DNA, the compound effectively kills a variety of microbes and parasites .
Properties
CAS No. |
144407-84-1 |
---|---|
Molecular Formula |
C21H22N2O8 |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H22N2O8/c22-21(29)23-12-7-3-1-5-10(12)9-14(11-6-2-4-8-13(11)23)30-20-17(26)15(24)16(25)18(31-20)19(27)28/h1-8,14-18,20,24-26H,9H2,(H2,22,29)(H,27,28)/t14?,15-,16-,17+,18-,20+/m0/s1 |
InChI Key |
CMBFCYCIYDPVRG-SQBZNDFJSA-N |
Isomeric SMILES |
C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC4=CC=C(C=C4)[N+](=O)[O-])O |
Canonical SMILES |
C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
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